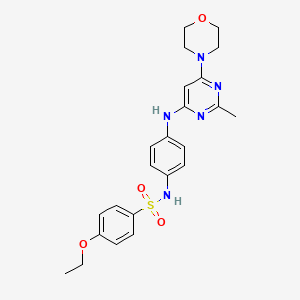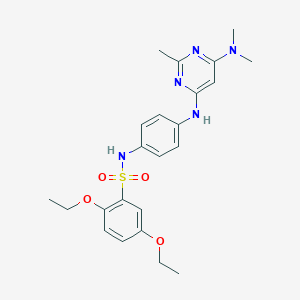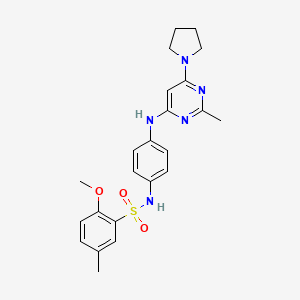![molecular formula C21H23N3O3 B11329466 2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11329466.png)
2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-ジメチルフェノキシ)-N-[4-(3,4-ジメチルフェニル)-1,2,5-オキサジアゾール-3-イル]プロパンアミドは、アミド類に属する有機化合物です。フェノキシ基、ジメチルフェニル基、オキサジアゾール環の存在が特徴です。
製法
合成ルートと反応条件
2-(2,3-ジメチルフェノキシ)-N-[4-(3,4-ジメチルフェニル)-1,2,5-オキサジアゾール-3-イル]プロパンアミドの合成は、一般的に複数の段階を伴います。
オキサジアゾール環の形成: これは、ヒドラジン誘導体をカルボン酸またはその誘導体と酸性または塩基性条件下で反応させることで達成できます。
ジメチルフェニル基の付加: この段階では、フリーデル・クラフツアルキル化またはアシル化反応を使用して、ジメチルフェニル基をオキサジアゾール環に導入します。
アミド結合の形成: 最後の段階では、中間体を2-(2,3-ジメチルフェノキシ)プロパン酸またはその誘導体と反応させて、目的のアミドを形成します。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために、上記の合成ルートを最適化することが含まれる場合があります。これには、触媒の使用、反応条件の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応解析
反応の種類
2-(2,3-ジメチルフェノキシ)-N-[4-(3,4-ジメチルフェニル)-1,2,5-オキサジアゾール-3-イル]プロパンアミドは、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: この化合物は、対応する酸化物または他の酸化誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、オキサジアゾール環または他の官能基を還元型に変換できます。
置換: フェノキシ基とジメチルフェニル基は、さまざまな置換基を導入するために置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、接触水素化などの還元剤を使用できます。
置換: ハロゲン化剤、求核剤、求電子剤は、置換反応で一般的に使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物または水酸化誘導体を生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。
科学研究への応用
2-(2,3-ジメチルフェノキシ)-N-[4-(3,4-ジメチルフェニル)-1,2,5-オキサジアゾール-3-イル]プロパンアミドは、いくつかの科学研究の用途があります。
化学: より複雑な分子の合成のための構成要素として使用できます。
生物学: この化合物は、生化学プローブまたは生物学的プロセスを研究するためのリガンドとして潜在的な可能性があります。
医学: 抗炎症または抗菌活性など、潜在的な治療特性について調査することができます。
産業: この化合物は、新素材の開発や医薬品製造の中間体として用途を見つける可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the dimethylphenyl group: This step involves the use of Friedel-Crafts alkylation or acylation reactions to introduce the dimethylphenyl group onto the oxadiazole ring.
Formation of the amide bond: The final step involves the reaction of the intermediate with 2-(2,3-dimethylphenoxy)propanoic acid or its derivatives to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to their reduced forms.
Substitution: The phenoxy and dimethylphenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or a ligand for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
2-(2,3-ジメチルフェノキシ)-N-[4-(3,4-ジメチルフェニル)-1,2,5-オキサジアゾール-3-イル]プロパンアミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、その他のタンパク質が含まれる可能性があります。この化合物は、これらの標的に結合し、その活性を調節することにより、効果を発揮することがあります。これにより、細胞プロセスと経路の変化につながります。
類似化合物の比較
類似化合物
- 2-(2,3-ジメチルフェノキシ)-N-[4-(3,4-ジメチルフェニル)-1,2,5-オキサジアゾール-3-イル]アセトアミド
- 2-(2,3-ジメチルフェノキシ)-N-[4-(3,4-ジメチルフェニル)-1,2,5-オキサジアゾール-3-イル]ブタンアミド
- 2-(2,3-ジメチルフェノキシ)-N-[4-(3,4-ジメチルフェニル)-1,2,5-オキサジアゾール-3-イル]ペンタンアミド
独自性
2-(2,3-ジメチルフェノキシ)-N-[4-(3,4-ジメチルフェニル)-1,2,5-オキサジアゾール-3-イル]プロパンアミドは、官能基と構造的特徴の特定の組み合わせによりユニークです。オキサジアゾール環の存在と、フェノキシ基とジメチルフェニル基の特定の配置は、その独特の化学的および生物学的特性に貢献しています。
類似化合物との比較
Similar Compounds
- 2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- 2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]butanamide
- 2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
Uniqueness
2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to its specific combination of functional groups and structural features. The presence of the oxadiazole ring and the specific arrangement of the phenoxy and dimethylphenyl groups contribute to its distinct chemical and biological properties.
特性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C21H23N3O3/c1-12-9-10-17(11-14(12)3)19-20(24-27-23-19)22-21(25)16(5)26-18-8-6-7-13(2)15(18)4/h6-11,16H,1-5H3,(H,22,24,25) |
InChIキー |
OMOCLKHLWDSWOC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NON=C2C3=CC(=C(C=C3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-chlorophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11329390.png)
![4-[(3-methylbenzyl)sulfanyl]-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329394.png)

![3-isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11329419.png)
![4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B11329430.png)


![9-(2,3-dimethoxyphenyl)-12,14-dimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11329445.png)
![{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11329453.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B11329454.png)

![2-{2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-diethylethanamine](/img/structure/B11329461.png)


